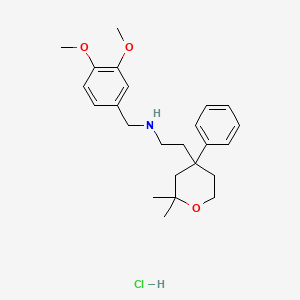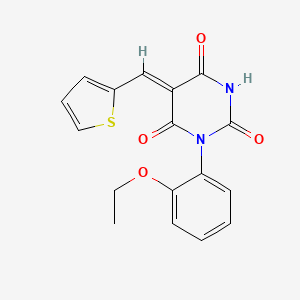
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BFF-122, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of BFF-122 is not yet fully understood. However, studies suggest that it works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. Inhibition of HDACs by BFF-122 leads to the activation of tumor suppressor genes and the suppression of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BFF-122 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. BFF-122 also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, BFF-122 has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BFF-122 in lab experiments is its specificity towards cancer cells. Unlike conventional chemotherapy drugs, BFF-122 targets only cancer cells, leaving normal cells unharmed. This reduces the risk of side effects and makes BFF-122 a potentially safer alternative to traditional chemotherapy. However, one of the limitations of using BFF-122 in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on BFF-122. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BFF-122 treatment. Additionally, further studies are needed to explore the potential of BFF-122 in combination with other anticancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BFF-122 is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer therapy. Its specificity towards cancer cells and its ability to induce apoptosis make it a potentially safer alternative to traditional chemotherapy. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other anticancer drugs.
Métodos De Síntesis
The synthesis of BFF-122 involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline to form 1-(4-bromophenyl)-4-fluoroaniline. This intermediate product is then reacted with ethyl acetoacetate and ammonium acetate to produce 1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The yield of the synthesis process is reported to be around 70%.
Aplicaciones Científicas De Investigación
BFF-122 has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its anticancer activity. Studies have shown that BFF-122 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BFF-122 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAPMLQOOJOEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)


![4-{3-[(3,3-diphenylpropyl)amino]butyl}phenol](/img/structure/B5170139.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)